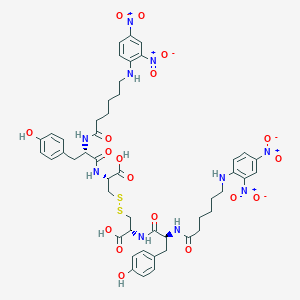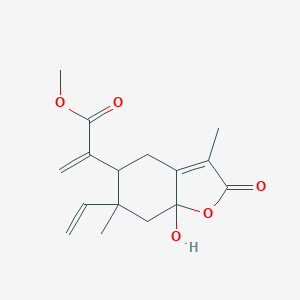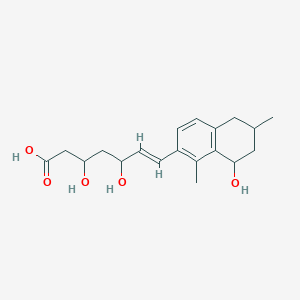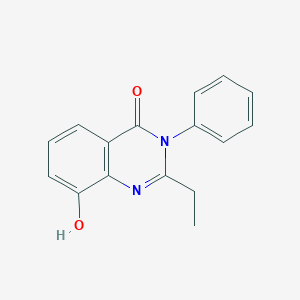
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one, also known as EHPQ, is a synthetic compound that belongs to the quinazoline family. EHPQ has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt pathway. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits the activation of NF-κB and reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress and prevents neuronal death by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress, prevents neuronal death, and improves cognitive function.
実験室実験の利点と制限
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one.
2. Investigating the potential therapeutic applications of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one in other diseases, such as cardiovascular diseases and diabetes.
3. Studying the pharmacokinetics and pharmacodynamics of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one to improve its bioavailability and efficacy.
4. Developing 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one derivatives with improved solubility and bioavailability.
5. Investigating the potential synergistic effects of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one with other drugs or natural compounds.
Conclusion
In conclusion, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is a synthetic compound with potential therapeutic applications in various diseases. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Although the mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, it is believed to involve multiple pathways. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including developing more efficient synthesis methods, investigating its potential therapeutic applications in other diseases, and studying its pharmacokinetics and pharmacodynamics.
合成法
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can be synthesized through a multi-step reaction involving the condensation of 2-ethyl-3-phenylquinazolin-4-one with hydroxylamine hydrochloride, followed by oxidation with hydrogen peroxide. This reaction yields 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one as a white solid with a melting point of 252-253°C.
科学的研究の応用
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurodegenerative disorder research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal death.
特性
CAS番号 |
105459-52-7 |
|---|---|
製品名 |
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one |
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-ethyl-8-hydroxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-2-14-17-15-12(9-6-10-13(15)19)16(20)18(14)11-7-4-3-5-8-11/h3-10,19H,2H2,1H3 |
InChIキー |
DZUQBZYOFXLKHI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
同義語 |
4(3H)-Quinazolinone, 2-ethyl-8-hydroxy-3-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



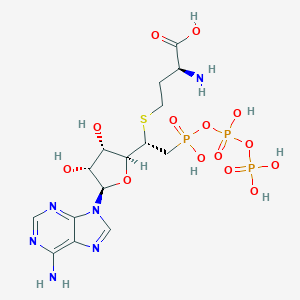
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

